molecular formula C16H17N3O4 B2925305 N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)furan-2-carboxamide CAS No. 1207037-19-1

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)furan-2-carboxamide

Cat. No.: B2925305
CAS No.: 1207037-19-1
M. Wt: 315.329
InChI Key: JTLKVWKAECARGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-18-10-11(15(21)19-6-2-3-7-19)9-12(16(18)22)17-14(20)13-5-4-8-23-13/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLKVWKAECARGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=CC=CO2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)furan-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2O4C_{16}H_{18}N_{2}O_{4}, and it possesses a complex structure that includes a furan moiety, a pyrrolidine ring, and a dihydropyridine component. The structural features contribute to its biological activity, particularly in targeting specific pathways in cancer cells and pathogens.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₄
Molecular Weight302.33 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through various in vitro assays. The compound was tested against multiple cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.

Case Study: A549 Cell Line

In a study evaluating the cytotoxic effects of this compound on A549 cells, it was found that treatment with varying concentrations resulted in significant reductions in cell viability. The compound demonstrated an IC50 value comparable to established chemotherapeutics like cisplatin, indicating its potential as an anticancer agent.

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)Reference
N-(1-methyl-2-oxo...)A54915
CisplatinA54912
N-(1-methyl-2-oxo...)MCF718

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated promising activity, especially against methicillin-resistant strains.

Case Study: MRSA Inhibition

In vitro assays showed that the compound inhibited the growth of MRSA at low concentrations, suggesting its potential as a therapeutic option for treating resistant infections.

Table 3: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus8
Escherichia coli16

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation: It disrupts cell cycle progression, particularly affecting the G1 phase.
  • Antibacterial Mechanism: The furan and pyrrolidine moieties interact with bacterial cell membranes, disrupting their integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.